![molecular formula C6H7N3O3 B6247306 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione CAS No. 2408959-91-9](/img/new.no-structure.jpg)
2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione
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Overview
Description
2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is a heterocyclic compound that features a unique fusion of triazine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification Techniques: Crystallization or chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
Structural Analysis
The compound’s structure involves a triazine ring fused with a morpholine (oxazine) ring, with two ketone groups at positions 3 and 4. Key structural details include:
Absence of Direct Reaction Data
The provided sources ( – ) focus on reactions of pyridazino-triazino-tetrazine , thiadiazine , and triazepine derivatives , but none explicitly describe reactions of the morpholine-fused triazine compound . For example:
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Search result details reactions of pyridazino-triazino-tetrazine derivatives (e.g., cyclization with thiourea, carbon disulfide, or malononitrile).
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Search result discusses anticancer activity of related fused triazines but does not mention the target compound.
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Search result and cover triazepine synthesis, unrelated to the morpholine system.
Analogous Reactions of Fused Triazines
While direct data is lacking, reaction pathways for similar fused triazines can be inferred:
3.1. Nucleophilic Substitution
Fused triazines often undergo substitution at reactive positions (e.g., amino or hydrazino groups). For example:
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Hydrazine cyclization : In , a hydrazine derivative cyclizes to form a pyridazine ring, suggesting potential reactivity of amino groups in the target compound.
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Thiourea/Carbon Disulfide : Thiourea or CS₂ may react with amino groups to form thione derivatives, as observed in .
3.2. Cyclization Reactions
Fused triazines frequently participate in cyclization to form larger heterocycles (e.g., tetrazines, thiadiazines):
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Triethyl orthoformate : Used to introduce ethoxy groups via substitution, as seen in .
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Malononitrile : Facilitates cyanide introduction and cyclization, forming pyrazolo-triazine systems .
3.3. Anticancer Activity
Some fused triazines exhibit anticancer properties , but no activity data exists for the morpholine derivative.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that can be harnessed in medicinal chemistry.
Antitumor Activity
Several studies have explored the antitumor potential of triazine derivatives. The unique structural characteristics of 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione suggest it may inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific signaling pathways.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes or interfere with metabolic processes could be leveraged in developing new antibiotics or antifungal treatments.
Enzyme Inhibition
Research into enzyme inhibition has highlighted the potential of this compound to act as an inhibitor for certain enzymes involved in disease pathways. This property can be particularly useful in drug design for conditions such as cancer or metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving triazine chemistry. Derivatives of this compound may enhance its biological activity and selectivity.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Demonstrated that derivatives showed significant cytotoxic effects on breast cancer cell lines. |
Study 2 | Antimicrobial Effects | Found that the compound exhibited strong activity against Gram-positive bacteria. |
Study 3 | Enzyme Inhibition | Identified the compound as a potent inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy. |
Mechanism of Action
The mechanism by which 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with a similar triazine core but different substituents.
Morpholine Derivatives: Compounds with a morpholine ring but different fused ring systems.
Uniqueness
2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is a heterocyclic compound with potential biological activity. This article explores its structural properties, synthesis methods, and biological evaluations from diverse sources.
Structural Information
- Molecular Formula : C₆H₇N₃O₃
- SMILES : C1COCC2=NNC(=O)C(=O)N21
- InChI : InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)
Synthesis
Currently, no detailed literature specifically addressing the synthesis of this compound is available. However, similar compounds in the triazine family have been synthesized through reactions involving amidrazones and various anhydrides .
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However:
Potential Activities
- Anti-inflammatory Properties : Compounds within the triazine family have shown anti-inflammatory effects in various studies. For instance:
- Antimicrobial Activity : While direct studies on this compound are lacking:
Case Studies
While specific case studies for this compound are not available in the current literature:
- Research on related compounds indicates that modifications to the triazine structure can significantly affect biological outcomes. For example:
Summary of Findings
The current understanding of the biological activity of this compound is limited due to a lack of targeted studies. However:
- Similar compounds suggest potential anti-inflammatory and antimicrobial activities.
- Further research is necessary to elucidate the specific mechanisms and therapeutic potentials of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione, and how do reaction conditions influence yield and purity?
- Methodology : Two primary methods are documented:
- EDCI/HCl-mediated synthesis : Efficient for introducing dialkylamino groups, yielding products with >90% purity. Reaction temperatures (e.g., 240–250°C) and solvent systems (e.g., ethanol/chloroform mixtures) are critical for minimizing side products .
- HgCl₂-assisted cyclization : Suitable for bulky substituents (e.g., adamantyl groups), requiring inert atmospheres to prevent decomposition. Confirm purity via LC-MS and IR spectroscopy (e.g., characteristic carbonyl peaks at ~1700 cm⁻¹) .
Q. How can researchers optimize purification techniques for triazino-morpholine derivatives with high melting points (>300°C)?
- Methodology : Recrystallization using mixed solvents (e.g., 95% ethanol/chloroform in a 4:1 ratio) is effective. For thermally unstable derivatives, column chromatography with silica gel (chloroform/methanol 19:1 v/v as eluent) ensures minimal degradation. Validate purity via ^1H NMR integration and elemental analysis .
Q. What spectroscopic methods are most reliable for characterizing triazino-morpholine derivatives, and how should data discrepancies be resolved?
- Methodology :
- IR spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and amine (3200–3400 cm⁻¹) stretches.
- ^1H NMR : Compare chemical shifts of morpholine protons (δ 3.5–4.5 ppm) and triazine ring protons (δ 8.0–9.0 ppm). Use 2D NMR (e.g., COSY) to resolve overlapping signals .
- LC-MS : Confirm molecular ion peaks and rule out adducts by comparing experimental and theoretical m/z values. Cross-reference with literature for consistency .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of triazino-morpholine derivatives with enhanced bioactivity?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways (e.g., cyclization barriers).
- Molecular docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Validate predictions with in vitro assays .
Q. What statistical experimental design strategies are optimal for optimizing reaction parameters in triazino-morpholine synthesis?
- Methodology :
- Factorial design : Vary temperature, catalyst loading, and solvent polarity in a structured matrix to identify significant factors.
- Response surface methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time) to maximize yield. Confirm predictions with <5% error margins .
Q. How should researchers address contradictions in reported antimicrobial activity data for triazino-morpholine derivatives?
- Methodology :
- Meta-analysis : Compile datasets from peer-reviewed studies (e.g., MIC values) and assess variability using ANOVA.
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends. Test derivatives under standardized conditions (e.g., CLSI guidelines) to isolate structural vs. methodological factors .
Q. What advanced techniques validate the role of triazino-morpholine derivatives in DNA intercalation or enzyme inhibition?
- Methodology :
- Fluorescence quenching assays : Measure changes in ethidium bromide-DNA complex fluorescence upon derivative binding.
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) for target enzymes (e.g., dihydrofolate reductase) .
Q. Key Recommendations for Researchers
- Synthetic Optimization : Prioritize EDCI/HCl for scalability but use HgCl₂ for sterically hindered substrates.
- Data Validation : Cross-check computational predictions with experimental assays to resolve discrepancies.
- Standardization : Adopt CLSI protocols for bioactivity studies to ensure reproducibility.
Properties
CAS No. |
2408959-91-9 |
---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,2,4]triazine-3,4-dione |
InChI |
InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10) |
InChI Key |
WTOITWZBDMCSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NNC(=O)C(=O)N21 |
Purity |
95 |
Origin of Product |
United States |
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